molecular formula C8H15NO B1426121 6-Oxa-2-azaspiro[4.5]decane CAS No. 86423-15-6

6-Oxa-2-azaspiro[4.5]decane

Cat. No. B1426121
CAS RN: 86423-15-6
M. Wt: 141.21 g/mol
InChI Key: ITHSHNHWJCXQNR-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[4.5]decane, also known as spirocyclic ether, is a cyclic organic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound contains a spirocyclic ring system, which is rare in natural products, and has shown promising results in various fields of research.

Scientific Research Applications

Chemical Synthesis

6-Oxa-2-azaspiro[4.5]decane and its derivatives are notable for their presence in various natural and synthetic products with biological activities. These compounds represent challenging targets for chemical synthesis due to the novelty of their skeletons and potential applications. Various synthetic approaches have been developed to create these spiroaminals, contributing to the field of organic chemistry and drug discovery (Sinibaldi & Canet, 2008).

Biological Activity and Drug Discovery

The compound shows promise for the production of biologically active compounds, indicating its potential in drug discovery and development. The synthesis from commercially available reagents highlights its accessibility for further research and application in creating novel therapeutic agents (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

Understanding the crystal structure of derivatives of this compound, such as 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, is crucial for determining their chemical properties and potential applications. X-ray analysis reveals that these compounds are chiral, and their cyclohexyl adopts a chair conformation, which is essential for predicting their behavior in various chemical reactions and potential pharmaceutical uses (Wen, 2002).

Formation of Spirobicycles

Spirobicycles like this compound are formed via intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems. This process results in various oxa-azaspirobicyclic systems, which are significant in the development of new chemical entities and their application in medicinal chemistry and drug design (Freire et al., 2002).

Synthesis of Spirocycles for Drug Discovery

The creation of novel, structurally diverse spirocycles, such as thia/oxa-azaspiro[3.4]octanes, showcases the role of this compound derivatives in drug discovery. These spirocycles serve as multifunctional modules, highlighting their versatility and potential in the development of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSHNHWJCXQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717330
Record name 6-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86423-15-6
Record name 6-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold described in the research?

A1: The research highlights a novel method for synthesizing the this compound scaffold using a rhodium(II)-catalyzed spirocyclization reaction. [] This reaction involves cyclic α-diazocarbonyl compounds reacting with tetrahydrofuran, a common organic solvent. The reaction proceeds through a unique mechanism involving a rhodium carbene intermediate and an oxonium ylide, ultimately leading to the expansion of the tetrahydrofuran ring and formation of the desired spirocyclic structure. [] This approach offers a new route to this medicinally relevant scaffold, potentially enabling the development of novel compounds for therapeutic applications.

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